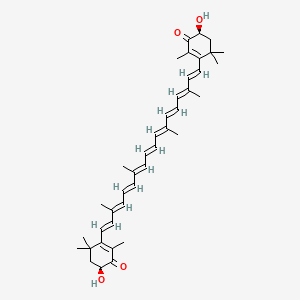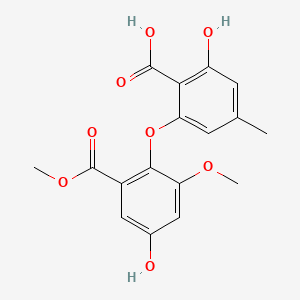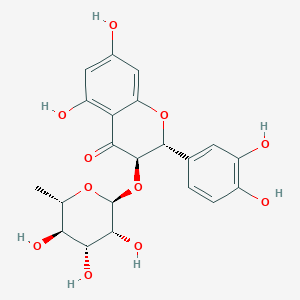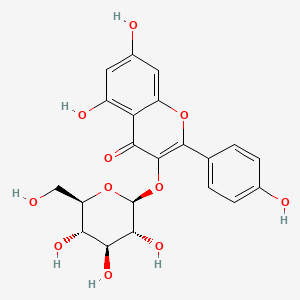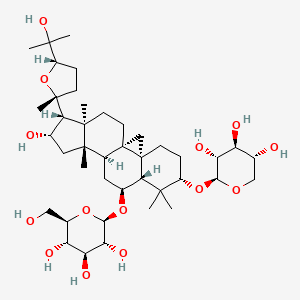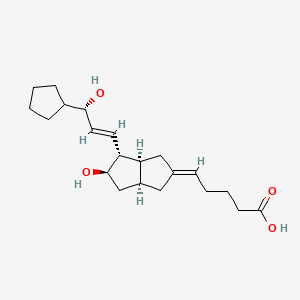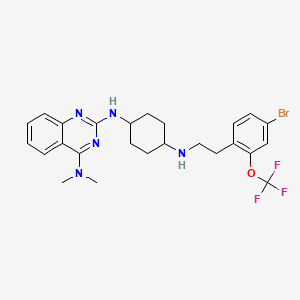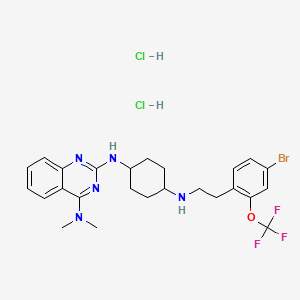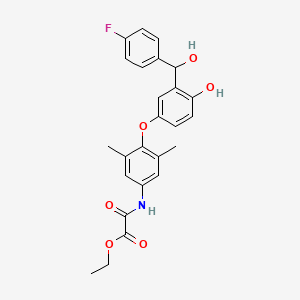
Axitirome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axitirome, also known as CGS 26214, is a hypolipidemic agent.
Wissenschaftliche Forschungsanwendungen
Molecular Epidemiology in Infectious Diseases : Axitinib has been referenced in the context of molecular epidemiology, particularly in the study of pathogen transmission, biology, and diversity. This indicates its relevance in infectious disease research, potentially due to its effects on molecular pathways (Field et al., 2014).
Cancer Therapy : Axitinib shows promise in cancer therapy, especially in cases resistant to other treatments. For example, it has been found effective against renal cell carcinoma resistant to sunitinib therapy (Zhou et al., 2016). Its antiangiogenic and antitumor activities have been demonstrated in various studies (Hu-Lowe et al., 2008).
Bioinformatics and Scientometric Analysis : Axitinib has been mentioned in research on scientometric reviews, suggesting its impact on the broader scientific landscape, particularly in studies using big data analysis tools like CiteSpace software (Cai et al., 2022).
Computational Modeling in Drug Discovery : The drug has been featured in research using computational modeling and ab initio calculations, indicating its significance in the field of drug discovery and development (Li and Wang, 2012).
Nanotechnology in Medicine : Studies have also explored the use of Axitinib in nanofibrous membranes for medical applications, such as stabilizing the chondrogenesis of mesenchymal stromal cells, showcasing its potential in regenerative medicine and tissue engineering (Ji et al., 2021).
Ophthalmological Research : Axitinib has been investigated for its effects on choroidal neovascularization, a condition associated with age-related macular degeneration, suggesting its application in ophthalmology (Kang et al., 2013).
Eigenschaften
CAS-Nummer |
156740-57-7 |
|---|---|
Produktname |
Axitirome |
Molekularformel |
C25H24FNO6 |
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
ethyl 2-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate |
InChI |
InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30) |
InChI-Schlüssel |
FUBBWDWIGBTUPQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |
Kanonische SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Axitirome; CGS 26214; CGS-26214; CGS26214; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



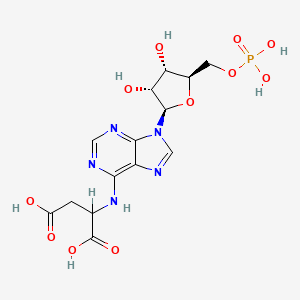
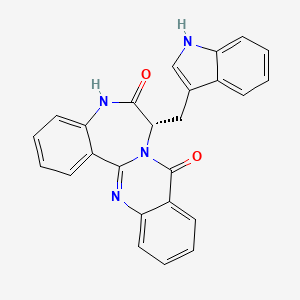
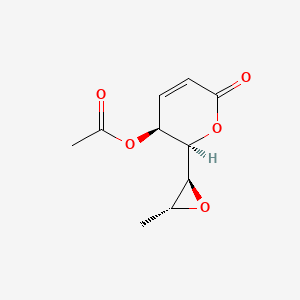
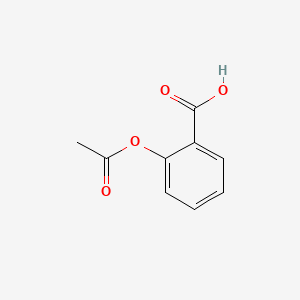
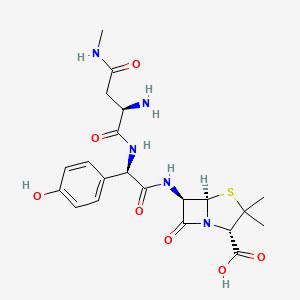
![16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665796.png)
